molecular formula C10H12N2S B13102361 N-Methylindoline-1-carbothioamide

N-Methylindoline-1-carbothioamide

Cat. No.: B13102361
M. Wt: 192.28 g/mol
InChI Key: UDLZEMNVKQXAEJ-UHFFFAOYSA-N
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Description

N-Methylindoline-1-carbothioamide is a heterocyclic compound featuring a saturated indoline core (a bicyclic structure comprising a benzene ring fused to a five-membered nitrogen-containing ring) substituted with a methyl group on the nitrogen atom and a carbothioamide (-C(=S)-NH₂) moiety at the 1-position. Carbothioamides are known for their role as intermediates in organic synthesis and as ligands in coordination chemistry due to their sulfur-containing functional group, which enhances metal-binding affinity .

Properties

Molecular Formula

C10H12N2S

Molecular Weight

192.28 g/mol

IUPAC Name

N-methyl-2,3-dihydroindole-1-carbothioamide

InChI

InChI=1S/C10H12N2S/c1-11-10(13)12-7-6-8-4-2-3-5-9(8)12/h2-5H,6-7H2,1H3,(H,11,13)

InChI Key

UDLZEMNVKQXAEJ-UHFFFAOYSA-N

Canonical SMILES

CNC(=S)N1CCC2=CC=CC=C21

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of N-Methylindoline-1-carbothioamide may involve large-scale application of the above synthetic routes, optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions or the use of water as a solvent, can enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, alcohols.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, thiols.

    Substitution: Various substituted indoline derivatives.

Scientific Research Applications

Chemistry: N-Methylindoline-1-carbothioamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex heterocyclic compounds and pharmaceuticals .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting enzymes such as cyclooxygenase-2 (COX-2), which is involved in inflammation pathways .

Medicine: this compound derivatives have been investigated for their anticancer, antimicrobial, and anti-inflammatory properties. These compounds are being explored as potential therapeutic agents for various diseases .

Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as conductivity or fluorescence. It is also employed in the synthesis of dyes and pigments .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural and functional differences between N-Methylindoline-1-carbothioamide and related carbothioamide derivatives:

Compound Core Structure Substituents Molecular Weight Key Features
This compound Indoline (saturated) N-Me, 1-carbothioamide ~206.3 g/mol* Saturated core enhances stability; potential for hydrogen bonding via NH₂ and S
N,N-Dimethyl-1H-indole-3-carbothioamide (7a) Indole (aromatic) N,N-dimethyl, 3-carbothioamide 218.3 g/mol Aromatic indole core; dimethyl substitution may hinder H-bonding capacity
N-Methylpyrrolidine-1-carbothioamide Pyrrolidine N-Me, 1-carbothioamide 130.2 g/mol Flexible five-membered ring; forms intermolecular N–H⋯S hydrogen bonds
N-Phenylpyrrolidine-1-carbothioamide Pyrrolidine N-Ph, 1-carbothioamide 206.3 g/mol Bulky phenyl group reduces solubility; stronger π-π interactions
1-Methyl-1H-imidazole-2-carbothioamide Imidazole 1-Me, 2-carbothioamide 141.2 g/mol Planar aromatic system; potential for tautomerism and metal coordination

*Calculated based on analogous structures.

Key Observations:
  • Core Rigidity vs. Flexibility : Indoline derivatives (saturated) offer greater conformational stability compared to aromatic indole or imidazole cores, which may influence binding specificity in biological systems .
  • Substituent Effects : Methyl groups (e.g., N-Me in indoline/pyrrolidine derivatives) enhance lipophilicity, whereas phenyl groups (e.g., N-Ph in pyrrolidine analogs) introduce steric hindrance and alter electronic properties .
  • Hydrogen-Bonding Capacity : The carbothioamide group (-C(=S)-NH₂) enables N–H⋯S interactions, as observed in pyrrolidine derivatives .

Biological Activity

N-Methylindoline-1-carbothioamide is a heterocyclic compound that has garnered attention in biological research due to its diverse pharmacological properties. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound features an indoline core with a methyl group and a carbothioamide functional group. Its unique structure contributes to its reactivity and biological activity. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which can lead to the formation of derivatives with potentially enhanced biological properties.

The primary mechanism of action for this compound involves its role as an enzyme inhibitor. Notably, it has been identified as a potential inhibitor of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory pathways. By binding to the active site of COX-2, this compound prevents the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation.

Biological Activity

This compound exhibits several notable biological activities:

1. Anticancer Activity:

  • Case Study: Research indicates that derivatives of this compound have shown promise in inhibiting cancer cell proliferation. For instance, one study reported that specific derivatives exhibited significant antiproliferative effects against various cancer cell lines .

2. Antimicrobial Properties:

  • Research Findings: The compound has demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. In vitro studies reveal that certain derivatives possess potent antibacterial properties, making them candidates for further development as antimicrobial agents .

3. Anti-inflammatory Effects:

  • Mechanistic Insights: The anti-inflammatory activity is primarily attributed to COX-2 inhibition. This property suggests potential applications in treating inflammatory diseases such as arthritis .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure TypeBiological ActivityNotes
N-Methylindoline-1-carboxamideCarboxamide derivativeModerate anticancer activitySimilar structure but different reactivity
N-Methylindoline-2-thioneThione derivativeAntimicrobialEnhanced antimicrobial properties
Indole derivativesVariousAntiviral, anticancerBroad spectrum of activities

Research Applications

This compound serves as a building block in organic synthesis and has been investigated for its potential in drug development. Its derivatives are being explored for their therapeutic applications in treating various diseases:

  • Anticancer Agents: Ongoing studies are focusing on optimizing the structure to enhance potency and selectivity against cancer cells.
  • Antimicrobial Agents: The exploration of its derivatives against resistant strains of bacteria is an area of active research.
  • Anti-inflammatory Drugs: Further investigations into its efficacy in chronic inflammatory conditions are warranted.

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